Product packaging for 2-deoxy-D-[5-13C]ribose(Cat. No.:CAS No. 159838-86-5)

2-deoxy-D-[5-13C]ribose

Cat. No.: B583564
CAS No.: 159838-86-5
M. Wt: 135.123
InChI Key: ZVQAVWAHRUNNPG-IPJOWORCSA-N
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Description

2-deoxy-D-[5-13C]ribose is a stable isotope-labeled analog of 2-deoxy-D-ribose, the fundamental sugar component of DNA. This compound is synthetically produced with a carbon-13 atom at the 5-position, making it an essential tool in spectroscopic and metabolic research. Its primary research value lies in the synthesis of isotopically labeled nucleosides. For instance, it serves as a key intermediate in the preparation of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides, which are crucial building blocks for NMR-based structural studies of nucleic acids and for tracing metabolic pathways . The incorporation of a 13C label at this specific site allows researchers to probe biological structures and dynamics with high sensitivity using techniques like NMR spectroscopy, without significantly altering the chemical properties of the molecule. By integrating this labeled sugar into synthetic DNA strands, scientists can gain detailed insights into genetic material's conformation, stability, and interactions, advancing fields from structural biology to drug discovery. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B583564 2-deoxy-D-[5-13C]ribose CAS No. 159838-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-(613C)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-IPJOWORCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([13CH2]OC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Characterization of 2 Deoxy D 5 13c Ribose

Chemical Synthesis Approaches for Regiospecific 13C-Labeling at the C-5 Position

The regiospecific placement of a 13C label at the C-5 position of 2-deoxy-D-ribose is a significant synthetic challenge that has been addressed through various chemical methodologies. These approaches are designed to build the carbon skeleton of the sugar in a controlled manner, allowing for the precise introduction of the isotopic label from a 13C-enriched precursor.

Stereoselective Introduction of the 13C-Label via Wittig Reactions

A key strategy for the specific introduction of the 13C label at the C-5 position involves the use of the Wittig reaction. figshare.comnih.gov This powerful carbon-carbon bond-forming reaction allows for the conversion of an aldehyde or ketone to an alkene. In the context of 2-deoxy-D-[5-13C]ribose synthesis, a precursor molecule containing an aldehyde at the C-4 position is reacted with a 13C-labeled Wittig reagent, such as [13C]methyltriphenylphosphonium iodide (Ph3P13CH3I). figshare.comnih.gov

The synthesis often commences from a readily available starting material like D-ribose. popline.org This is converted into a protected 4-aldehydo-D-erythrose derivative. nih.govacs.org The Wittig reaction is then performed on this aldehyde, using a strong base like butyllithium (B86547) (BuLi) to generate the ylide from the phosphonium (B103445) salt. figshare.comnih.gov This reaction extends the carbon chain by one, incorporating the 13C atom at what will become the C-5 position of the final ribose molecule. nih.govacs.org The resulting alkene is then subjected to further chemical transformations to introduce the necessary hydroxyl groups with the correct stereochemistry.

A critical step following the Wittig reaction is a highly diastereoselective dihydroxylation of the newly formed double bond. figshare.comnih.govacs.org This is often achieved using osmium tetroxide (OsO4), which adds two hydroxyl groups across the double bond in a syn fashion, leading to the desired D-ribo configuration. nih.govpopline.orgacs.org This stereocontrol is crucial for obtaining the correct isomer of the sugar.

Multi-step Conversion from Precursors to this compound

The journey from a simple starting material to the final product, this compound, involves a multi-step synthetic sequence. popline.org A common precursor is D-ribose itself, which undergoes a series of protection, oxidation, chain extension, and deprotection steps. popline.org

An exemplary synthetic pathway can be outlined as follows:

Protection of D-ribose: The hydroxyl groups of D-ribose are protected to prevent unwanted side reactions in subsequent steps. This can involve the formation of acetals or benzyl (B1604629) ethers. popline.org

Oxidative Cleavage: The protected ribose derivative is then oxidatively cleaved to generate a shorter-chain aldehyde, specifically a 4-aldehydo-D-erythrose derivative. nih.govacs.org

Wittig Reaction: As detailed previously, a Wittig reaction with a 13C-labeled phosphonium salt introduces the 13C atom at the C-5 position. figshare.comnih.govpopline.org

Stereoselective Dihydroxylation: The resulting alkene is dihydroxylated, typically with osmium tetroxide, to establish the correct stereochemistry at C-4. nih.govpopline.orgacs.org

Cyclization and Deprotection: The acyclic, labeled sugar derivative is then cyclized to form the furanose ring structure characteristic of ribose. nih.govacs.org This is often followed by the removal of all protecting groups to yield D-[5-13C]ribose. popline.org

Conversion to this compound: The synthesized D-[5-13C]ribose can then be converted to its 2-deoxy counterpart through established chemical methods. nih.gov

This multi-step approach, while often complex and requiring careful purification at each stage, provides a reliable route to this compound with a high degree of regiospecificity and isotopic enrichment.

Chemoenzymatic Synthesis Strategies for Enhanced Efficiency and Purity

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create more efficient and selective synthetic routes. oup.com In the context of isotopically labeled sugars, enzymes can offer unparalleled stereoselectivity and milder reaction conditions compared to purely chemical methods. acs.orgrsc.org

For the synthesis of this compound, a chemoenzymatic approach might involve the enzymatic synthesis of a key intermediate, such as a labeled ribose-1-phosphate (B8699412), which can then be chemically or enzymatically converted to the final product. rsc.org For instance, purine (B94841) nucleoside phosphorylase (PNP) can be used to catalyze the phosphorolysis of a nucleoside, yielding a ribose-1-phosphate derivative. mdpi.com If a [5-13C]ribonucleoside is used as the substrate, this would generate [5-13C]ribose-1-phosphate.

Another powerful chemoenzymatic strategy involves the use of aldolases. Deoxyribose-phosphate aldolase (B8822740) (DERA), for example, can catalyze the aldol (B89426) condensation of acetaldehyde (B116499) and glyceraldehyde-3-phosphate. By using [2-13C]acetaldehyde in this reaction, the 13C label can be specifically incorporated at the C-5 position of the resulting 2-deoxyribose-5-phosphate. This enzymatic approach often leads to high stereochemical purity and can be more environmentally benign than traditional chemical syntheses.

Isotopic Enrichment Verification and Purity Assessment

Analytical Techniques for Isotopic Purity

Several analytical methods are employed to determine the isotopic purity of 13C-labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterizing isotopically labeled molecules. nih.govnih.gov 13C NMR spectroscopy directly detects the 13C nucleus, allowing for the confirmation of the label's position within the molecule by observing the chemical shift of the enriched carbon. frontiersin.org The integral of the 13C signal relative to the signals of the other carbon atoms (in a quantitative 13C NMR experiment) can provide a measure of isotopic enrichment. researchgate.net Furthermore, the presence of 1H-13C and 13C-13C coupling constants in high-resolution NMR spectra can provide definitive evidence of labeling at a specific site. nih.govnih.gov Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter the NMR spectra of 13C-labeled and unlabeled molecules into separate spectra, allowing for accurate quantification of isotopic enrichment even in complex mixtures. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is another powerful technique for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the unlabeled compound and its 13C-labeled isotopologue. nih.govresearchgate.net The relative intensities of the peaks corresponding to the unlabeled and labeled species in the mass spectrum can be used to calculate the percentage of isotopic enrichment. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate the labeled compound from any impurities before mass analysis, providing a comprehensive purity profile. nih.govshimadzu.com

The following table summarizes the key analytical techniques for isotopic purity assessment:

Analytical TechniquePrincipleInformation Obtained
13C NMR Spectroscopy Measures the magnetic properties of 13C nuclei.Confirms the position of the 13C label, provides information on the chemical environment of the labeled carbon, and can be used for quantitative assessment of enrichment. frontiersin.orgfrontiersin.org
High-Resolution Mass Spectrometry (HRMS) Precisely measures the mass-to-charge ratio of ions.Determines the exact mass of the molecule, confirming the incorporation of the 13C atom and allowing for the calculation of isotopic enrichment. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Provides separation from impurities and allows for the determination of the isotopic distribution of the target compound. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid phase followed by mass analysis.Suitable for non-volatile compounds and provides both separation and isotopic analysis. nih.govresearchgate.net

Stereochemical Purity and Isomeric Characterization

Ensuring the correct stereochemistry of this compound is as important as verifying its isotopic enrichment. The biological activity of sugars is highly dependent on their stereochemical configuration.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers and diastereomers. This technique can confirm that the synthesized compound is the desired D-isomer and is free from its L-enantiomer or other diastereomeric impurities.

NMR Spectroscopy: In addition to its use in isotopic analysis, NMR spectroscopy is a powerful tool for stereochemical characterization. The coupling constants between protons on the sugar ring are highly dependent on their dihedral angles, which in turn are determined by the stereochemistry of the molecule. By analyzing the 1H NMR spectrum, the relative configuration of the hydroxyl groups and the conformation of the furanose ring can be determined. oup.com Comparison of the NMR data with that of an authentic, unlabeled standard of 2-deoxy-D-ribose can confirm the stereochemical integrity of the synthesized labeled compound.

The stereochemical purity is critical, as the presence of other isomers could lead to erroneous results in biological studies. For example, the different anomers (α and β) of 2-deoxy-D-ribose can exist in equilibrium in solution, and their relative populations can be influenced by temperature and solvent. Characterization techniques should be able to distinguish between these forms.

Application in Deoxynucleotide Biosynthesis and Dna Metabolism Research

Tracing Carbon Flow into De Novo Deoxynucleotide Synthesis.nih.govnih.gov

The de novo synthesis pathway is a fundamental cellular process that builds nucleotides from simpler precursor molecules. nih.gov The use of ¹³C-labeled precursors is a powerful technique for dissecting this pathway. biorxiv.org

Assessment of Ribonucleotide Reductase (RNR) Activity and Substrate Utilization

Investigation of Nucleotide Salvage Pathway Dynamics.nih.govbiorxiv.orgrsc.org

The nucleotide salvage pathway recycles pre-existing bases and nucleosides, providing an energy-efficient alternative to de novo synthesis. nih.gov

When cells are supplied with exogenous 2-deoxy-D-[5-¹³C]ribose, it is readily taken up and phosphorylated by deoxyribokinase (in organisms that possess it) to form 2-deoxy-D-[5-¹³C]ribose-5-phosphate. researchgate.netnih.gov This labeled intermediate can then be utilized in the synthesis of deoxynucleosides and subsequently deoxynucleotides. This process allows for the direct tracing of the salvage pathway's contribution to nucleotide synthesis.

EnzymeGene SymbolFunction in Deoxyribose Metabolism
Thymidine (B127349) PhosphorylasedeoABreaks down thymidine, releasing 2-deoxy-D-ribose. researchgate.net
PhosphopentomutasedeoBInterconverts deoxyribose-1-phosphate and deoxyribose-5-phosphate. researchgate.net
DeoxyriboaldolasedeoCDegrades 2-deoxy-D-ribose-5-phosphate. researchgate.net
Purine (B94841) Nucleoside PhosphorylasedeoDBreaks down purine deoxynucleosides, releasing 2-deoxy-D-ribose. researchgate.net
DeoxyribokinasedeoKPhosphorylates 2-deoxy-D-ribose. researchgate.net

The balance of intracellular deoxynucleotide triphosphate (dNTP) pools is critical for cellular health and genome stability. biorxiv.orgnomuraresearchgroup.com By tracing the incorporation of the ¹³C label from 2-deoxy-D-[5-¹³C]ribose into the dNTP pool, the contribution of the salvage pathway can be quantified. This is particularly important in understanding how different cell types or disease states, such as cancer, might rely more heavily on the salvage pathway to meet their dNTP demands. nih.gov

Metabolic Repurposing of Exogenous Deoxyribose

Elucidating DNA Synthesis and Repair Mechanisms

The ultimate fate of many deoxynucleotides is their incorporation into DNA during synthesis and repair. The use of 2-deoxy-D-[5-¹³C]ribose allows for the direct labeling of newly synthesized DNA. By isolating and analyzing the DNA from cells grown in the presence of this labeled compound, researchers can gain insights into the rates of DNA synthesis and identify regions of active DNA repair. researchgate.netresearchgate.netnih.govatdbio.com The presence and distribution of the ¹³C label can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing a powerful tool to study DNA dynamics in various biological contexts. nih.govacs.org

Analysis of Deoxyribose Incorporation Rates into Nuclear and Mitochondrial DNA

Stable isotope labeling with compounds like 2-deoxy-D-[5-13C]ribose is a powerful technique for measuring the synthesis rates of DNA in different cellular compartments. Studies have shown that the incorporation of ribonucleotides, the precursors to deoxyribonucleotides, varies between nuclear and mitochondrial DNA (mtDNA). biorxiv.org

For instance, research in murine tissues has revealed tissue-specific differences in the number and identity of incorporated ribonucleotides. biorxiv.org In mtDNA, there is a consistent observation that the light strand incorporates more ribonucleotides than the heavy strand, a phenomenon partly attributed to the higher adenine (B156593) content in the light strand. biorxiv.org Specifically, ribonucleoside monophosphate (rNMP) analysis in the green alga Chlamydomonas reinhardtii showed a significant preference for adenosine (B11128) (rA) incorporation in both mitochondrial and chloroplast DNA. biorxiv.org This biased incorporation is thought to reflect the high ATP/dATP ratio within these organelles. biorxiv.org

The ability to quantify the rate of new DNA synthesis is crucial for understanding the dynamics of DNA maintenance and replication in both the nucleus and mitochondria. The use of labeled deoxyribose provides a direct method to assess these rates under various physiological and pathological conditions.

Table 1: Ribonucleotide Incorporation in Murine Tissues

Role in DNA Damage Response and Repair Pathway Flux

The integrity of DNA is constantly challenged by damaging agents, necessitating a robust DNA damage response (DDR) and repair system. mpg.de The enzyme poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the DDR, signaling the presence of DNA damage. mpg.de Recent research has uncovered a two-wave system of PARP1 activity in response to DNA damage, highlighting the complexity of the repair process. mpg.de

Studies using 2-deoxy-D-ribose have shown that it can induce DNA damage, likely through the generation of reactive oxygen species (ROS). nih.govnih.gov This has been observed in Raji cells, where the addition of deoxyribose led to increased thymidine incorporation, a marker of DNA repair synthesis. nih.gov Furthermore, in HeLa cells, high concentrations of the related compound 2-deoxy-D-glucose (2-DG) were found to inhibit DNA repair, while lower concentrations did not. nih.gov This suggests a complex, dose-dependent relationship between deoxyribose sugars and the DNA repair machinery.

The metabolism of glucose and its analogs is also linked to DNA repair. For instance, the pentose (B10789219) phosphate (B84403) pathway (PPP), which utilizes a glucose intermediate, is essential for nucleotide biosynthesis. frontiersin.org Inhibition of glycolysis has been shown to increase sensitivity to radiation, suggesting a link between energy metabolism and the ability of cells to repair DNA damage. frontiersin.org

Studies on Cellular Proliferation and Cell Cycle Progression using this compound

The study of cellular proliferation and the cell cycle is another area where 2-deoxy-D-ribose and its labeled counterparts have proven valuable. In human promyelocytic leukemia HL-60 cells, 2-deoxy-D-ribose has been shown to induce apoptosis, and this effect is linked to the progression of the cell cycle from the G1 to the S phase. angelaserra.com The study indicated that spermidine-induced cell cycle progression facilitates the apoptotic process triggered by the sugar. angelaserra.com

Conversely, blocking the cell cycle at the G1 phase was associated with protection against cell death induced by 2-deoxy-D-ribose. angelaserra.com Research on human aortic endothelial cells (HAECs) demonstrated that 2-deoxy-D-ribose can promote proliferation in a dose-dependent manner. frontiersin.org

The inhibition of glycolysis by 2-DG has been shown to affect cellular proliferation kinetics. nih.gov In pancreatic beta-cells, 2-deoxy-D-ribose has been found to induce cytotoxicity and apoptosis, processes that are intrinsically linked to the regulation of the cell cycle. e-dmj.orgnih.gov

Table 2: Effect of 2-deoxy-D-ribose on Cell Cycle and Apoptosis in HL-60 Cells

Quantitative Metabolic Flux Analysis 13c Mfa with 2 Deoxy D 5 13c Ribose

Experimental Design for Isotopic Steady-State and Non-Steady-State Labeling Experiments

The design of a 13C-MFA experiment is critical for obtaining meaningful and accurate flux maps. This involves careful consideration of the isotopic tracer, the duration of labeling, and the methods for sample processing.

The selection of the isotopic tracer is a foundational step in designing a 13C-MFA experiment. 2-deoxy-D-[5-13C]ribose is a specifically labeled form of 2-deoxy-D-ribose, a key component of deoxyribonucleic acid (DNA). The strategic placement of the 13C label at the fifth carbon position allows for precise tracking of its metabolic fate.

The duration of the labeling experiment is another crucial parameter. This can be broadly categorized into two main types:

Isotopic Steady-State Labeling: In this approach, cells are cultured in a medium containing the isotopic tracer for a duration sufficient to achieve a steady-state distribution of the label throughout the metabolic network. This typically requires several cell doubling times. The goal is to ensure that the isotopic enrichment of intracellular metabolites reaches a constant level.

Non-Steady-State Labeling: These experiments, also known as kinetic flux profiling, involve shorter labeling times, often on the order of minutes to hours. This approach is particularly useful for studying dynamic metabolic changes and pathways with slow turnover rates. It provides a snapshot of the labeling kinetics as the 13C isotope propagates through the network.

The choice between these two approaches depends on the specific research question and the metabolic pathways being investigated.

Proper sample preparation is essential to preserve the in vivo metabolic state and ensure accurate isotopic analysis. The protocol typically involves several key steps:

Metabolism Quenching: This is a critical step to halt all enzymatic activity instantly. This is often achieved by rapidly exposing the cells to a cold solvent, such as liquid nitrogen or a cold methanol-water mixture.

Metabolite Extraction: Following quenching, intracellular metabolites are extracted from the cells. A common method involves using a two-phase extraction system, such as a mixture of chloroform, methanol, and water, to separate polar and nonpolar metabolites.

Sample Derivatization: For analysis by certain techniques like Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be derivatized to increase their volatility and thermal stability. However, for Nuclear Magnetic Resonance (NMR) spectroscopy, derivatization is typically not required.

Choice of Isotopic Feeders and Labeling Duration

Analytical Platforms for Isotopic Enrichment Measurement

Once the samples are prepared, the isotopic enrichment of various metabolites is measured using sophisticated analytical platforms. NMR spectroscopy is a particularly powerful tool for this purpose as it can provide detailed information about the specific location of the 13C label within a molecule.

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of 13C-MFA, it is used to determine the distribution of 13C isotopes within a metabolite, providing what are known as isotopomer distributions.

Direct 13C-NMR spectroscopy is a powerful method for observing the 13C labeling patterns in metabolites. Since the natural abundance of 13C is low (approximately 1.1%), the signals in a 13C-NMR spectrum primarily arise from the enriched positions. This allows for the direct quantification of the percentage of molecules that are labeled at specific carbon positions. For instance, after feeding cells with this compound, 13C-NMR can be used to identify and quantify the 13C label in downstream metabolites derived from the pentose (B10789219) phosphate (B84403) pathway and glycolysis.

While 1H-NMR spectroscopy directly observes protons, it can provide indirect information about 13C labeling through the detection of 13C-1H spin-spin coupling. This coupling results in the appearance of small satellite peaks flanking the main 1H signal. The intensity of these satellite peaks is proportional to the 13C enrichment at the adjacent carbon atom. This technique is particularly useful for determining the labeling at specific positions when direct 13C-NMR is not feasible due to low sensitivity or spectral overlap.

13C-NMR for Direct Carbon Labeling Patterns

Mass Spectrometry (MS)-Based Approaches for Isotope Ratio Measurement

Mass spectrometry (MS) is the preferred analytical technique for measuring the isotopic labeling of intracellular metabolites in 13C-MFA studies. d-nb.info13cflux.net It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of unlabeled molecules from their ¹³C-labeled counterparts (isotopologues). The coupling of MS with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) enables the analysis of complex mixtures of metabolites extracted from cells. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in 13C-MFA. It is particularly well-suited for analyzing volatile or semi-volatile compounds, such as amino acids and certain organic acids. For non-volatile metabolites like sugars and sugar phosphates, a chemical derivatization step is required to increase their volatility and thermal stability, making them amenable to GC analysis.

In the context of tracing with 2-deoxy-D-[5-¹³C]ribose, GC-MS is invaluable for measuring the incorporation of the ¹³C label into downstream metabolites. For instance, after 2-deoxyribose is catabolized, its carbon backbone can enter central metabolic pathways. The ¹³C label can then be found in intermediates of glycolysis, the TCA cycle, and ultimately in biomass components like proteinogenic amino acids. sci-hub.se Research has demonstrated the use of GC-MS to quantify the oxidation products of 2-deoxyribose by derivatizing them with reagents like pentafluorophenylhydrazine (B1196947) (PFPH) and using isotopically labeled internal standards for precise quantification. mit.edu

Table 1: Application of GC-MS in 13C-MFA

Analyte Class Derivatization Requirement Typical Derivatizing Agent Information Gained
Amino AcidsRequiredSilylation reagents (e.g., TBDMS)Isotopic enrichment in protein building blocks
Organic AcidsOften RequiredSilylation or esterification reagentsIsotopic patterns in TCA cycle intermediates
Sugars (e.g., deoxyribose)RequiredOximation followed by silylationLabel incorporation into central carbohydrates
Deoxyribose Oxidation ProductsRequiredPentafluorophenylhydrazine (PFPH)Quantification of specific catabolic products mit.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is complementary to GC-MS and is particularly advantageous for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization. nih.gov This makes it ideal for measuring isotopic enrichment in phosphorylated intermediates, such as those in the pentose phosphate pathway (PPP) and glycolysis, as well as nucleotides and nucleosides. d-nb.info

When 2-deoxy-D-[5-¹³C]ribose is used as a tracer, LC-MS can directly measure the mass isotopomer distributions of key intermediates in deoxyribose metabolism, such as 2-deoxyribose-5-phosphate. This provides direct evidence of the tracer's entry into the metabolic network. Furthermore, LC-MS can track the flow of the ¹³C label into the building blocks of RNA and DNA, offering insights into nucleic acid synthesis and salvage pathways. nih.gov The development of electrospray ionization (ESI) was a key innovation that enabled the direct coupling of LC with MS for the analysis of such polar molecules. nih.gov

Table 2: Comparison of GC-MS and LC-MS for Metabolite Analysis in Deoxyribose Tracing

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in a gas phaseSeparates compounds in a liquid phase
Derivatization Required for non-volatile analytes (sugars, amino acids)Generally not required for polar analytes
Ideal Analytes Amino acids, fatty acids, smaller organic acidsSugar phosphates, nucleotides, cofactors, organic acids
Relevance to 2-deoxyribose Measures ¹³C in downstream biomass (amino acids) and derivatized catabolites sci-hub.semit.eduDirectly measures ¹³C in phosphorylated deoxyribose and related pathway intermediates d-nb.info

High-resolution mass spectrometry (HRMS), often utilizing instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. mit.edunih.gov This capability is critical in 13C-MFA for several reasons. Firstly, it allows for the confident identification of metabolites in complex biological extracts by determining their elemental composition from the precise mass.

Secondly, and more importantly for flux analysis, HRMS can resolve different isotopologues with much greater certainty than lower-resolution instruments. It can distinguish between mass peaks that are very close together, which is essential for accurately quantifying the mass isotopomer distribution (MID) of a metabolite. The MID, or the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), is the primary data used for flux calculations. nih.gov Accurate MID measurements, free from isobaric interferences, provide stronger constraints on the computational model, leading to more precise and reliable flux estimates.

Investigation of Interconnected Carbon Metabolic Pathways

Crosstalk Between Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and Deoxynucleotide Synthesis.frontiersin.orgfrontiersin.orgresearchgate.netbiologists.comresearchgate.net

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, providing essential precursors for nucleotide biosynthesis and the reducing power necessary for various anabolic reactions. nih.gov The synthesis of deoxyribonucleotides, the building blocks of DNA, is intrinsically linked to the PPP.

The PPP is composed of two distinct but interconnected branches: the oxidative and non-oxidative phases. microbenotes.com Both branches play a crucial role in the production of ribose-5-phosphate (B1218738) (R5P), the direct precursor for 5-phosphoribose-1-pyrophosphate (PRPP), which is essential for nucleotide synthesis. nih.gov

Oxidative Branch: This phase is responsible for the conversion of glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. nih.govnih.gov The enzymes glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase are key players in this irreversible pathway. nih.gov The ribulose-5-phosphate can then be isomerized to R5P. microbenotes.com

Non-Oxidative Branch: This reversible phase interconverts various sugar phosphates, including the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, to produce R5P. nih.govescholarship.org The key enzymes in this branch are transketolase and transaldolase. microbenotes.comnih.gov This branch allows the cell to produce R5P for nucleotide synthesis without generating NADPH, or conversely, to channel pentose sugars back into glycolysis depending on the cell's metabolic needs. researchgate.netnih.gov

The ultimate conversion of ribose in ribonucleotides to deoxyribose in deoxynucleotides is catalyzed by ribonucleotide reductase, an enzyme that is dependent on NADPH. nih.gov Therefore, the oxidative branch of the PPP is a critical supplier of the reducing equivalents needed for this final step in deoxynucleotide synthesis.

NADPH is a vital molecule for maintaining cellular redox balance and for reductive biosynthesis. nih.gov The oxidative branch of the PPP is a primary source of cytosolic NADPH. frontiersin.orgnih.gov This NADPH pool is essential for regenerating reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) via glutathione reductase, which is a key defense against oxidative stress. themedicalbiochemistrypage.org

The regulation of NADPH production is tightly linked to the cell's demand for biosynthetic precursors and its need to combat oxidative stress. nih.gov The activity of G6PD, the rate-limiting enzyme of the oxidative PPP, is a key regulatory point. High levels of NADPH can inhibit G6PD, thus downregulating the oxidative PPP when the demand for NADPH is low. nih.gov

The production of deoxynucleotides for DNA synthesis is a significant consumer of NADPH, as ribonucleotide reductase requires it to reduce ribonucleoside diphosphates to deoxyribonucleoside diphosphates. nih.gov Therefore, conditions that demand high rates of DNA replication, such as cell proliferation, necessitate an increased flux through the oxidative PPP to supply sufficient NADPH. frontiersin.org This ensures that the demand for DNA precursors is met while also maintaining the redox state of the cell. frontiersin.org

Oxidative and Non-Oxidative Branches of PPP Supplying Deoxyribose Precursors

Glycolytic Contributions to Deoxyribose Biogenesis.nih.gov

Glycolysis, the pathway that breaks down glucose into pyruvate, is intricately connected to the PPP and, by extension, to deoxyribose synthesis. wikipedia.org The glycolytic pathway provides key intermediates that can be shunted into the non-oxidative branch of the PPP to generate R5P. biologists.com Specifically, fructose-6-phosphate and glyceraldehyde-3-phosphate are substrates for the transketolase and transaldolase reactions that produce pentose phosphates. libretexts.org

This connection allows cells to modulate the production of R5P independently of the oxidative PPP and NADPH generation. For instance, in rapidly dividing cells with a high demand for nucleotides but perhaps a lower need for NADPH, a significant portion of the carbon for ribose synthesis can be diverted from glycolysis. researchgate.netresearchgate.net This metabolic flexibility is crucial for maintaining cellular homeostasis under varying physiological conditions.

Interplay with One-Carbon Metabolism and Folate Pathways

One-carbon metabolism, which is dependent on folate (vitamin B9), is a network of biochemical reactions that transfer one-carbon units. nih.govcreative-proteomics.com This pathway is fundamentally linked to deoxynucleotide synthesis, particularly the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). nih.gov

The folate cycle provides the necessary one-carbon units for this conversion, which is catalyzed by thymidylate synthase. researchgate.net The cofactor for this reaction, N5,N10-methylenetetrahydrofolate, is derived from the folate pathway. frontiersin.org Furthermore, the regeneration of tetrahydrofolate from dihydrofolate, a product of the thymidylate synthase reaction, is catalyzed by dihydrofolate reductase (DHFR), an enzyme that requires NADPH. nih.gov This highlights another critical intersection where the PPP, through its production of NADPH, supports the synthesis of a key DNA precursor. nih.gov

Therefore, the availability of folate and the flux through one-carbon metabolism directly impact the cell's ability to produce the full complement of deoxynucleotides required for DNA synthesis and repair. nih.gov

Analysis of Deoxyribose Metabolism in Specific Cellular Compartments and Organelles

Metabolic pathways are often compartmentalized within specific organelles to optimize efficiency and regulation. nih.govnih.gov

Cytosol: The primary location for both glycolysis and the pentose phosphate pathway is the cytosol. wikipedia.org Consequently, the synthesis of R5P and the majority of the cell's de novo nucleotide synthesis, including the conversion to deoxyribonucleotides, occurs in this compartment. nih.gov

Nucleus: The final destination for deoxynucleotides is the nucleus, where they are used for DNA replication and repair. The transport of dNTPs into the nucleus is a regulated process. Interestingly, some enzymes of glycolysis have been found to translocate to the nucleus under certain conditions, suggesting a potential for direct regulation of nuclear processes by metabolic enzymes. royalsocietypublishing.org

The spatial separation of these metabolic processes allows for fine-tuned control over the production and utilization of deoxyribose and its derivatives, ensuring that the needs of different cellular compartments are met. nih.gov

Data Tables

Table 1: Key Enzymes in Pathways Connected to Deoxyribose Metabolism

EnzymePathwayFunction
Glucose-6-Phosphate Dehydrogenase (G6PD)Oxidative PPPCatalyzes the rate-limiting step, produces NADPH. nih.gov
6-Phosphogluconate Dehydrogenase (PGD)Oxidative PPPProduces NADPH and ribulose-5-phosphate. nih.gov
Transketolase (TKT)Non-Oxidative PPPTransfers two-carbon units between sugar phosphates. ulisboa.pt
Transaldolase (TALDO)Non-Oxidative PPPTransfers three-carbon units between sugar phosphates. ulisboa.pt
Ribonucleotide Reductase (RNR)Deoxynucleotide SynthesisReduces ribonucleotides to deoxyribonucleotides, requires NADPH. nih.gov
Dihydrofolate Reductase (DHFR)Folate MetabolismRegenerates tetrahydrofolate, requires NADPH. nih.gov
Thymidylate Synthase (TS)Deoxynucleotide SynthesisMethylates dUMP to form dTMP. nih.gov

Table 2: Cellular Localization of Key Metabolic Processes

ProcessPrimary Cellular CompartmentKey Inputs/Outputs
GlycolysisCytosolInput: Glucose; Output: Pyruvate, ATP, NADH, Fructose-6-P, Glyceraldehyde-3-P. wikipedia.org
Pentose Phosphate PathwayCytosolInput: Glucose-6-P; Output: Ribose-5-P, NADPH. nih.gov
Deoxynucleotide SynthesisCytosolInput: Ribose-5-P, Amino Acids, ATP, NADPH; Output: dNTPs. nih.gov
Folate MetabolismCytosol & MitochondriaProvides one-carbon units for nucleotide synthesis. frontiersin.org
DNA ReplicationNucleusInput: dNTPs; Output: DNA.

Advanced Research Topics and Future Directions for 2 Deoxy D 5 13c Ribose

Development of Novel Tracing Strategies and Multi-Isotope Labeling

The use of stable isotopes like 13C to label metabolites has become a cornerstone of metabolic research. nih.govacs.org Future research will likely focus on developing more sophisticated tracing strategies involving 2-deoxy-D-[5-13C]ribose. This includes combining it with other isotopically labeled molecules in multi-isotope labeling experiments. For instance, co-administering this compound with a 15N-labeled amino acid could simultaneously track both the pentose (B10789219) phosphate (B84403) pathway (PPP) and amino acid metabolism, providing a more holistic view of cellular biosynthesis.

Parallel labeling experiments, where different tracers are used in separate but identical experimental setups, are also a powerful approach. For example, using [1-13C]glucose in one experiment and this compound in another can help to more accurately determine the relative contributions of the oxidative and non-oxidative branches of the PPP to deoxyribose synthesis. shimadzu.com This approach has been instrumental in resolving fluxes in central carbon metabolism. nih.gov

Applications in Investigating Metabolic Reprogramming in Cellular Processes

A key area of application for this compound is in the study of metabolic reprogramming, a hallmark of many cellular processes, including cancer. Cancer cells, for instance, often exhibit altered glucose metabolism, with an increased reliance on the pentose phosphate pathway to produce the building blocks for rapid proliferation, such as deoxyribose for DNA synthesis.

By tracing the fate of the 13C label from this compound, researchers can quantify the flux through the PPP and other pathways involved in deoxyribose synthesis. This allows for a detailed investigation of how these pathways are rewired in cancer cells compared to their normal counterparts. Studies have used stable isotope-based dynamic metabolic profiling to distinguish between DNA synthesis and repair, revealing that surplus label can be acquired during DNA repair processes. researchgate.net This information is critical for identifying potential therapeutic targets that could selectively inhibit the metabolic pathways that fuel cancer cell growth.

Methodological Advancements in Isotopic Data Processing and Visualization

The analysis of data from isotope labeling experiments is complex and requires specialized software and computational tools. nih.gov A significant area of ongoing development is the improvement of methods for processing and visualizing isotopic data. This includes the development of more sophisticated algorithms for calculating metabolic fluxes from mass isotopomer distributions. frontiersin.org

New software tools are being created to streamline the analysis of large and complex datasets generated by combining isotopic labeling with techniques like mass spectrometry imaging (MSI). nih.gov These tools aid in the visualization of isotopically labeled metabolites within tissues, providing spatial information about metabolic activity. nih.govacs.org For example, software like MSiReader and Omix are used to process and visualize 13C-MSI data, allowing for the creation of detailed metabolic maps. nih.gov13cflux.net These advancements are crucial for extracting biologically meaningful interpretations from the complex data generated in modern metabolomics studies. embopress.org

Potential for High-Throughput Metabolic Phenotyping Using Labeled Deoxyribose

There is a growing interest in using labeled compounds like this compound for high-throughput metabolic phenotyping. This involves rapidly screening large numbers of samples to characterize their metabolic profiles. Such an approach could be used to identify genetic or environmental factors that influence deoxyribose metabolism or to screen for drugs that alter specific metabolic pathways.

Metabolic labeling strategies are being developed for a variety of applications, from analyzing the proteome of pathogens to labeling DNA in living cells. pnas.orgnih.gov While primary DNA screening is being considered for certain inborn errors of metabolism, the application of labeled deoxyribose in large-scale screening is still an emerging area. nih.gov The development of automated analytical platforms and streamlined data analysis pipelines will be essential for realizing the full potential of this compound in high-throughput metabolic phenotyping.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing isotopically labeled 2-deoxy-D-[5-13C]ribose, and how do they differ in efficiency?

  • Methodological Answer : Two main routes are documented: (1) Chemical reduction of 13C-labeled D-ribose derivatives using catalytic hydrogenation or sodium borohydride , and (2) enzymatic conversion of 13C-enriched precursors via aldolase-mediated reactions . The first method offers higher purity (>98% by HPLC) but requires rigorous purification to remove reducing agent residues, while enzymatic synthesis provides better stereochemical control but lower yields (~60-70%) due to substrate specificity constraints . Optimization involves adjusting reaction pH (6.5–7.5 for enzymatic routes) and solvent systems (e.g., pyridine for solubility enhancement) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index (RI) detection is preferred for its specificity in distinguishing isotopic isomers. Gas chromatography-mass spectrometry (GC-MS) is used for trace-level quantification, though derivatization (e.g., silylation) is required to improve volatility . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, validates isotopic enrichment at the C5 position, with characteristic shifts at δ 65–70 ppm for the labeled carbon .

Q. How does the isotopic labeling at C5 influence the molecule’s stability in aqueous solutions?

  • Methodological Answer : The 13C label at C5 does not significantly alter the compound’s chemical stability compared to unlabeled 2-deoxy-D-ribose. However, isotopic dilution can occur in long-term storage (>6 months) due to exchange with environmental CO2 in aqueous buffers. Stabilization requires storage at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under inert gas (argon/nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when studying this compound’s role in DNA damage models?

  • Methodological Answer : Discrepancies in oxidation kinetics often arise from competing pathways (e.g., lactone vs. aldehyde formation). To address this, use isotopic tracing with 13C-labeled ribose and LC-MS/MS to track reaction intermediates. For example, quantify 2-deoxyribonolactone (dL) and 5’-aldehyde adducts using pentafluorophenylhydrazine (PFPH) derivatization, which enhances MS detection sensitivity . Control experiments should include unlabeled ribose to distinguish isotopic effects from experimental artifacts .

Q. What strategies optimize the use of this compound in studying enzyme-substrate interactions, such as with 2-deoxyribose-5-phosphate aldolase (DERA)?

  • Methodological Answer : DERA’s activity is highly pH-dependent (optimal at pH 7.0–7.5). Pre-incubate the enzyme with 13C-labeled ribose to monitor binding via isothermal titration calorimetry (ITC) or saturation transfer difference (STD) NMR. Competitive inhibition assays using unlabeled analogs (e.g., 5-deoxy-D-ribose) help identify binding specificity. Note that DERA exhibits low Km (~0.5 mM) for 2-deoxyribose-5-phosphate, necessitating substrate concentrations >2 mM to avoid rate-limiting conditions .

Q. How can researchers mitigate challenges in synthesizing this compound-containing oligonucleotides for structural studies?

  • Methodological Answer : Solid-phase synthesis with phosphoramidite chemistry is standard, but isotopic labels require modified protecting groups (e.g., tert-butyldimethylsilyl for C5-OH) to prevent 13C scrambling. Post-synthesis, purify oligonucleotides via anion-exchange HPLC and validate labeling efficiency using MALDI-TOF MS with a mass shift of +1 Da per incorporated 13C atom . For crystallography, ensure >95% isotopic enrichment to avoid signal dilution in electron density maps .

Key Research Challenges and Recommendations

  • Isotopic Dilution : Use anhydrous solvents and inert storage conditions to minimize 13C loss .
  • Enzymatic Assays : Optimize cofactor concentrations (e.g., NAD+/NADH) to prevent side reactions in dehydrogenase-coupled systems .
  • Structural Studies : Pair 13C-labeled ribose with 15N/2H-labeled proteins for multi-dimensional NMR to resolve binding interfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.